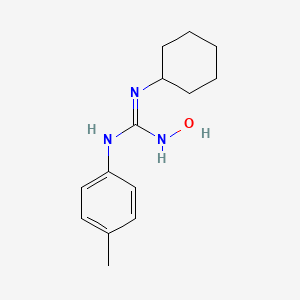
N-cyclohexyl-N''-hydroxy-N'-(4-methylphenyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N''-hydroxy-N'-(4-methylphenyl)guanidine, also known as CHS 828, is a synthetic compound that has been studied extensively for its potential therapeutic applications. It was first synthesized in the 1990s and has since been investigated for its anticancer and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-N''-hydroxy-N'-(4-methylphenyl)guanidine 828 is not fully understood, but it is thought to involve the inhibition of Hsp90. Hsp90 is a chaperone protein that is involved in the folding and stabilization of numerous client proteins, including oncogenic proteins. Inhibition of Hsp90 leads to the degradation of these client proteins and subsequent induction of apoptosis in cancer cells. This compound 828 has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound 828 has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the growth of tumors in animal models. In addition, this compound 828 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclohexyl-N''-hydroxy-N'-(4-methylphenyl)guanidine 828 is its ability to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. In addition, this compound 828 has been shown to have a favorable pharmacokinetic profile, which makes it a good candidate for further development. However, one limitation of this compound 828 is its relatively low potency compared to other Hsp90 inhibitors, such as geldanamycin and 17-AAG.
Direcciones Futuras
For research on N-cyclohexyl-N''-hydroxy-N'-(4-methylphenyl)guanidine 828 include the development of more potent derivatives, the investigation of its potential therapeutic applications in other diseases, such as neurodegenerative diseases and autoimmune disorders, and the elucidation of its mechanism of action. In addition, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties are also areas of interest.
Métodos De Síntesis
The synthesis of N-cyclohexyl-N''-hydroxy-N'-(4-methylphenyl)guanidine 828 involves the reaction of 4-methylphenyl isocyanate with cyclohexylamine and hydroxylamine. The resulting product is a white crystalline solid with a melting point of 202-204°C. The purity of this compound 828 is typically determined using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Aplicaciones Científicas De Investigación
N-cyclohexyl-N''-hydroxy-N'-(4-methylphenyl)guanidine 828 has been studied for its potential therapeutic applications in cancer and inflammation. In vitro studies have shown that this compound 828 induces apoptosis, or programmed cell death, in cancer cells. This effect is thought to be mediated by the inhibition of heat shock protein 90 (Hsp90), a protein that is essential for the survival of cancer cells. In addition, this compound 828 has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in vitro and in vivo.
Propiedades
IUPAC Name |
2-cyclohexyl-1-hydroxy-3-(4-methylphenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-11-7-9-13(10-8-11)16-14(17-18)15-12-5-3-2-4-6-12/h7-10,12,18H,2-6H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTDXFOGCYECMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=NC2CCCCC2)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-methylbenzyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B5001353.png)
![5-(1,3-benzodioxol-5-yl)-N-1-naphthyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5001354.png)
![1-[(1-benzyl-4-piperidinyl)carbonyl]-4-methylpiperazine](/img/structure/B5001355.png)
![N-{4-[(3-chloro-2-buten-1-yl)oxy]phenyl}acetamide](/img/structure/B5001368.png)
![1-(3,4-dimethylphenyl)-5-[3-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5001373.png)
![(3aS*,6aR*)-3-(2-methoxybenzyl)-2-oxo-N-propylhexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B5001386.png)
![1-[(4-methyl-1,4-diazepan-1-yl)methyl]-2-naphthol](/img/structure/B5001387.png)
![2-(4-methoxyphenyl)-2-oxoethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoate](/img/structure/B5001402.png)
![11-[(4-hydroxybutyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5001409.png)
![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5001410.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(benzyloxy)benzamide](/img/structure/B5001432.png)
![{5-[4-(cyanomethoxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B5001444.png)
![2-[(4-chlorophenyl)sulfonyl]-1,4-benzenediol](/img/structure/B5001452.png)